
VU0467154
Vue d'ensemble
Description
VU0467154 est un composé organique synthétique qui agit comme un modulateur allostérique positif du sous-type de récepteur muscarinique de l'acétylcholine M4. Ce récepteur fait partie de la famille des récepteurs couplés aux protéines G et est impliqué dans divers processus physiologiques, notamment la fonction cognitive et la modulation de la libération de neurotransmetteurs. This compound a été initialement développé par l'Université Vanderbilt et a montré des applications thérapeutiques potentielles dans le traitement des troubles cognitifs et de la schizophrénie .
Applications De Recherche Scientifique
Preclinical Studies
- Cognitive Function : VU0467154 has been shown to improve performance in tasks assessing associative learning and memory. In wild-type mice, administration of this compound enhanced acquisition in both contextual and cue-mediated fear conditioning tasks .
- Behavioral Impairment Reversal : The compound effectively reversed hyperlocomotion induced by MK-801, indicating its potential as an antipsychotic agent .
- Anxiety and Social Behavior : In models such as Mecp2 +/– mice, this compound demonstrated efficacy in improving anxiety-related behaviors and social preferences, suggesting broader applications in mood disorders .
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties that enhance its utility in research:
- Half-Life : The compound has a half-life of approximately 5.7 hours in rats, allowing for sustained effects after administration .
- Bioavailability : Oral administration yields high bioavailability (61%), which is crucial for effective dosing in studies .
- Distribution : The compound shows moderate distribution to the brain, with a brain-to-plasma partition coefficient indicating effective central nervous system penetration .
Selectivity and Off-Target Effects
This compound has been assessed for selectivity against a wide array of potential off-target receptors. In extensive binding assays involving 57 different targets, it exhibited minimal off-target activity, primarily affecting the adenosine transporter at high concentrations. This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to traditional antipsychotics .
Case Study 1: Schizophrenia Model
In a series of experiments utilizing the MK-801 model of schizophrenia, this compound was administered to evaluate its effects on cognitive deficits. Results indicated significant improvements in cognitive performance metrics compared to control groups treated with MK-801 alone. The findings suggest that M4 modulation could be a viable strategy for addressing cognitive impairments associated with schizophrenia .
Case Study 2: Anxiety Disorders
Research involving Mecp2 +/– mice highlighted this compound's efficacy in ameliorating anxiety-like behaviors. Behavioral assays demonstrated that treatment led to increased social interaction and reduced anxiety responses compared to untreated controls. This positions this compound as a potential candidate for treating anxiety disorders .
Mécanisme D'action
Target of Action
The primary target of VU0467154 is the M4 muscarinic acetylcholine receptor (M4 mAChR) . This receptor subtype is part of the G protein-coupled receptor family and plays a crucial role in various physiological functions, including cognitive processes .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of the M4 mAChR . This means it enhances the receptor’s response to its natural ligand, acetylcholine, without directly activating the receptor itself . This interaction results in an increased response at M4 mAChRs, leading to a range of downstream effects .
Biochemical Pathways
The activation of M4 mAChRs by this compound can influence several biochemical pathways. These include the modulation of N-methyl-D-aspartate subtype of the glutamate receptor (NMDAR) hypofunction , which is thought to underlie many of the symptoms observed in schizophrenia . By enhancing the function of M4 mAChRs, this compound can potentially reverse these abnormalities .
Pharmacokinetics
This compound exhibits suitable pharmacokinetic properties for in vivo dosing . It has been found to be highly brain penetrant, indicating that it can cross the blood-brain barrier effectively . This property is crucial for its action on central nervous system targets like the M4 mAChR .
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to produce dose-dependent reductions in preclinical models predictive of antipsychotic-like activity . For instance, it can reverse hyperlocomotion in certain mouse models . Additionally, this compound has been found to enhance performance in preclinical models of associative learning and memory functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental influences on this compound are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other biological molecules can impact the action of similar compounds
Analyse Biochimique
Biochemical Properties
“VU0467154” interacts with the M4 muscarinic acetylcholine receptor (mAChR), enhancing the response to acetylcholine . This interaction is characterized by a potentiation effect, with pEC50 values of 7.75, 6.2, and 6 for rat, human, and cynomolgus monkey M4 receptors, respectively .
Cellular Effects
The effects of “this compound” on cells are primarily mediated through its interaction with the M4 mAChR. By potentiating the response to acetylcholine, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding to the M4 mAChR, where it acts as a positive allosteric modulator. This enhances the receptor’s response to acetylcholine, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with dosage. For example, it has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice at doses ranging from 1 to 56.6 mg/kg .
Metabolic Pathways
Given its interaction with the M4 mAChR, it is likely that it influences pathways related to acetylcholine signaling .
Subcellular Localization
Given its interaction with the M4 mAChR, it is likely that it is localized to regions of the cell where this receptor is present .
Méthodes De Préparation
La synthèse de VU0467154 implique plusieurs étapes, commençant par la préparation de la structure centrale de thiéno[2,3-c]pyridazine. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau thiéno[2,3-c]pyridazine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Fonctionnalisation : Introduction de groupes fonctionnels tels que des groupes amino, méthyle et carboxamide sur la structure centrale.
Modifications finales : Fixation du groupe trifluorométhylsulfonylphényle à la structure centrale.
Les conditions réactionnelles de ces étapes impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression afin d'assurer un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
VU0467154 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier certains groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes amino et carboxamide.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier la modulation des récepteurs muscariniques de l'acétylcholine.
Biologie : Etudié pour ses effets sur la libération de neurotransmetteurs et la fonction cognitive.
Médecine : Applications thérapeutiques potentielles dans le traitement des troubles cognitifs, de la schizophrénie et d'autres affections psychiatriques.
Industrie : Utilisé dans la recherche et le développement de nouveaux agents pharmacologiques ciblant le sous-type de récepteur muscarinique de l'acétylcholine M4
Mécanisme d'action
This compound exerce ses effets en se liant au sous-type de récepteur muscarinique de l'acétylcholine M4 et en améliorant la réponse à l'acétylcholine. Cette modulation allostérique positive augmente l'affinité du récepteur pour l'acétylcholine, ce qui conduit à une transduction du signal améliorée. Les cibles moléculaires impliquées comprennent les sites de liaison orthostérique et allostérique du récepteur, qui interagissent pour stabiliser le complexe récepteur-ligand et promouvoir les voies de signalisation en aval .
Comparaison Avec Des Composés Similaires
VU0467154 est unique en termes de sa haute sélectivité et de sa puissance en tant que modulateur allostérique positif du sous-type de récepteur muscarinique de l'acétylcholine M4. Les composés similaires comprennent :
LY2033298 : Un autre modulateur allostérique positif du sous-type de récepteur muscarinique de l'acétylcholine M4.
VU0476406 : Un composé étroitement lié présentant des propriétés pharmacologiques similaires mais optimisé pour les études in vivo chez les primates non humains.
Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs profils pharmacocinétiques et leurs applications spécifiques .
Activité Biologique
VU0467154 is a potent positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR), which has garnered attention for its potential therapeutic applications in cognitive enhancement and the treatment of neuropsychiatric disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant preclinical studies.
Overview of this compound
This compound, chemically known as 5-amino-3,4-dimethyl-N-(4-((trifluoromethyl)sulfonyl)benzyl)thieno[2,3-c]pyridazine-6-carboxamide, is characterized by its selective modulation of M4 receptors. It enhances the receptor's response to acetylcholine (ACh) without directly activating it. The compound exhibits an EC50 value of 17.7 nM, indicating strong potency in potentiating M4 receptor signaling compared to other known M4 PAMs .
Positive Allosteric Modulation
this compound acts by increasing the efficacy of ACh at the M4 receptor. It does not compete with ACh for binding but rather stabilizes the receptor in an active conformation, enhancing its signaling capabilities. This mechanism is crucial for its cognitive-enhancing effects observed in various animal models .
Pharmacokinetics
In pharmacokinetic studies, this compound demonstrated an elimination half-life of approximately 4.7 hours following a single intraperitoneal (IP) dose of 1 mg/kg in mice. Multiple dosing regimens have shown that steady-state concentrations can be achieved without significant alterations in metabolic clearance .
Cognitive Enhancement
Several studies have evaluated the cognitive-enhancing effects of this compound:
- Memory Acquisition : In a study involving wild-type mice, this compound significantly improved performance in memory tasks, such as cue-mediated conditioned freezing assays. The compound was administered daily over ten days at doses ranging from 0.3 to 10 mg/kg, with notable enhancements observed at 3 mg/kg .
- Reversal of MK-801 Effects : this compound effectively reversed cognitive deficits induced by MK-801, a noncompetitive NMDA antagonist. This suggests its potential utility in treating cognitive impairments associated with schizophrenia and other disorders .
Behavioral Studies
This compound has been shown to modulate various behavioral responses:
- Hyperlocomotion Reversal : The compound successfully reversed amphetamine-induced hyperlocomotion in rats, demonstrating its ability to counteract stimulant-induced behavioral changes .
- Effects on Parkinsonian Models : In hemiparkinsonian rat models, local infusion of this compound into the rostral pedunculopontine nucleus did not significantly affect levodopa-induced dyskinesias (LID), suggesting that while it has cognitive benefits, its role in motor function modulation may be limited .
Comparative Efficacy
The efficacy and selectivity of this compound compared to other M4 PAMs have been documented:
Compound | EC50 (nM) | Maximal Response (%) | Species Selectivity |
---|---|---|---|
This compound | 17.7 | 68 | Rat > Human > Cyno |
LY2033298 | 646 | 67 | Lower than this compound |
VU0152100 | 257 | 69 | Lower than this compound |
This table illustrates that this compound possesses superior potency and efficacy compared to other M4 PAMs, making it a valuable candidate for further research and potential clinical applications .
Propriétés
IUPAC Name |
5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFKIFLJPECRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.